Cobalt;molybdenum
Description
Cobalt-molybdenum (Co-Mo) compounds are critical in catalysis, materials science, and industrial applications due to their unique electronic, structural, and redox properties. These compounds, including nitrides (e.g., Co₃Mo₃N), sulfides, and alloys (e.g., Co-Cr-Mo), exhibit high activity in ammonia synthesis, hydrodeoxygenation (HDO), and wear-resistant applications . Their versatility stems from synergistic interactions between cobalt and molybdenum, enhancing stability and reactivity compared to single-metal systems.
Properties
CAS No. |
39422-44-1 |
|---|---|
Molecular Formula |
CoMo |
Molecular Weight |
154.88 g/mol |
IUPAC Name |
cobalt;molybdenum |
InChI |
InChI=1S/Co.Mo |
InChI Key |
AFTDTIZUABOECB-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Mo] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt molybdate (CoMoO4) can be synthesized through various methods, including:
Solid-State Reaction: This involves the reaction of cobalt oxide (CoO) and molybdenum trioxide (MoO3) at high temperatures.
Precipitation Method: This involves the reaction of soluble salts of cobalt and molybdenum in an aqueous solution, followed by precipitation and calcination.
Industrial Production Methods
Industrial production of cobalt molybdate often involves the precipitation method due to its simplicity and cost-effectiveness. The process typically includes dissolving cobalt and molybdenum salts in water, precipitating the compound using a suitable reagent, and then calcining the precipitate to obtain the final product .
Chemical Reactions Analysis
Hydrogen and Oxygen Evolution Reactions (HER/OER)
Cobalt-molybdenum catalysts are widely studied for water splitting due to their bifunctional activity. Key findings include:
Reaction Mechanisms
-
HER : Molybdenum-based catalysts (e.g., MoS₂) exhibit high HER activity due to low hydrogen adsorption energy, while cobalt enhances electron transfer. Synergistic effects between Co and Mo improve catalytic efficiency .
-
OER : Cobalt oxides or sulfides (e.g., CoS₂) facilitate OER via redox-active sites, with molybdenum stabilizing the structure and reducing overpotential .
Performance Metrics
Structural Insights
-
Hybrid Catalysts : CoMoS@CP combines CoS₂ and MoS₂ phases, creating active Co–Mo–S interfaces that enhance charge transfer .
-
Phase Modulation : Cobalt molybdenum suboxides (e.g., CoMoO₄, Co₂Mo₃O₈) exhibit heterointerfaces that optimize HER/OER performance .
C–S Bond Formation via Borrowing Hydrogen Mechanism
Nanolayered cobalt–molybdenum sulfides (Co–Mo–S) catalyze the reaction of thiols/alcohols to form thioethers.
Reaction Pathway
-
Dehydrogenation : Co–Mo–S mediates the removal of hydrogen from alcohols (e.g., ethanol → acetaldehyde + H₂).
-
Hydrogenation : Thiols (e.g., H₂S) are hydrogenated to form reactive intermediates (e.g., SH⁻).
-
Coupling : The intermediates react to form thioethers (e.g., 3aa ) .
Catalytic Performance
| Catalyst | Solvent | Conversion (%) | Yield (%) |
|---|---|---|---|
| Co–Mo–S-0.83 | Toluene | >99 | 96 |
| MoS₂ | Toluene | 76 | 53 |
| Mo-free CoₓSy | Toluene | 45 | 15 |
Mechanistic Observations
-
Active Species : Fresh catalysts contain metastable Co–Mo–S-like structures, which deactivate after the first run but retain activity via cobalt sulfide phases (e.g., Co₃S₄) .
-
Chemoselectivity : The catalyst tolerates sensitive functional groups (e.g., nitriles, halogens) .
Reaction Mechanism
-
Ammonia Synthesis : Co₃Mo₃N catalyzes N₂ + H₂ → 2 NH₃ via a Mars-van Krevelen mechanism, where lattice nitrogen participates in the reaction .
-
Nitrogen Exchange : Co₃Mo₃N undergoes heterolytic exchange with gas-phase N₂, indicating reversible N-loss/replenishment .
Performance Comparison
| Catalyst | Activity (μmol h⁻¹ g⁻¹ cat⁻¹) | Stability |
|---|---|---|
| Co₃Mo₃N (as-prepared) | 179 | Stable |
| Co₃Mo₃N (reacted) | 652 | Enhanced |
| Mo₂N | 35 | Deactivates |
Scientific Research Applications
Cobalt molybdenum compounds have a wide range of scientific research applications:
Catalysis: They are used as catalysts in hydrodesulfurization processes in the petrochemical industry.
Electrochemical Applications: They are used in electrochemical cells for water splitting and energy storage.
Sensors: They are used in the development of sensors for detecting various chemical species.
Biological Applications: They are being explored for their potential antimicrobial properties.
Mechanism of Action
The mechanism of action of cobalt molybdenum compounds in catalysis involves the activation of hydrogen and sulfur-containing molecules. The cobalt and molybdenum atoms provide active sites for the adsorption and activation of these molecules, facilitating their conversion into desired products. The exact mechanism can vary depending on the specific reaction and conditions .
Comparison with Similar Compounds
Hydrodeoxygenation (HDO) Catalysts
Co-Mo sulfides are compared with Ni-Mo and vanadium nitride (VN) catalysts (Table 2):
| Catalyst | Substrate | Oxygen Removal (%) | Carbon Efficiency (%) | Sulfur Resistance | Reference |
|---|---|---|---|---|---|
| Co-Mo Sulfide | Furfural | 92 | 88 | High | |
| Ni-Mo Sulfide | Phenol | 89 | 84 | Moderate | |
| VN | Guaiacol | 78 | 72 | Low |
Alloy Systems
Co-Cr-Mo alloys are contrasted with similar wear-resistant alloys (Table 3):
Environmental and Recovery Aspects
- Spent Catalyst Recycling : Molybdenum recovery from Co-Mo catalysts achieves >90% efficiency via alkaline leaching (NaOH/KOH), while cobalt remains insoluble as Co(OH)₂ or Co₃O₄, complicating recovery . In contrast, Ni-Mo catalysts release both metals, requiring selective precipitation .
- Industrial Losses : Untreated Co-Mo catalysts in petrochemical waste lose >50% molybdenum as unrecovered salts, unlike Fe-Mo systems where both metals precipitate .
Toxicity and Regulatory Considerations
- Co-Mo vs. Other Metals: Regulatory frameworks (e.g., Washington State’s CSPA) report cobalt and molybdenum as total elements, ignoring compound-specific toxicities. For example, Co₃O₄ is less bioavailable than CoCl₂, whereas MoO₃ exhibits lower toxicity than Pb or Hg .
- Health Impacts : Genetic correlations between molybdenum and cadmium (r = 0.97) exceed those for cobalt (r ≤ 0.01), suggesting distinct metabolic pathways .
Geochemical Behavior
- Soil-Water Dynamics: In Saskatchewan’s MS risk areas, soil Mo is low (2.1 ppm) but water Mo is high (0.8 ppm), contrasting with cobalt’s consistent low levels (<0.2 ppm).
Q & A
Q. Q1: What are the critical parameters for synthesizing cobalt-molybdenum (Co-Mo) complexes with controlled stoichiometry?
Methodological Answer: Synthesis of Co-Mo complexes requires precise control of reaction conditions such as solvent polarity, temperature, and ligand ratios. For example, in the preparation of Mo₂O₄Cl₂-based complexes, stoichiometric amounts of ligands (e.g., (C₆H₅)₂POCH₂(C₃N₂H₂)(C₆H₅)) and metal precursors are dissolved in tetrahydrofuran (THF) under inert atmospheres. Reaction progress is monitored via gas chromatography (GC) with flame ionization detection (FID), using n-decane as an internal standard . Post-synthesis, X-ray crystallography and DFT calculations validate structural integrity .
Q. Q2: How can researchers characterize the purity and crystallinity of Co-Mo catalysts?
Methodological Answer: Key techniques include:
- X-ray diffraction (XRD): Identifies crystalline phases and lattice parameters.
- Inductively coupled plasma mass spectrometry (ICP-MS): Quantifies Co/Mo ratios.
- Thermogravimetric analysis (TGA): Assesses thermal stability and ligand decomposition thresholds.
For example, Co-Mo/MgO catalysts synthesized via coprecipitation show characteristic peaks at 2θ = 42.3° (Co₃O₄) and 26.5° (MoO₃), with deviations indicating impurities .
Advanced Research Questions
Q. Q3: What mechanistic insights explain the catalytic activity of Co-Mo bimetallic systems in ammonia decomposition?
Methodological Answer: Advanced studies combine experimental and computational methods:
- Kinetic isotope effects (KIE): Differentiate between rate-determining steps (e.g., N–H bond cleavage vs. N₂ desorption).
- Density functional theory (DFT): Models adsorption energies of NH₃ on Co-Mo surfaces, revealing that Mo sites lower the activation barrier for N–H scission by 15–20 kJ/mol compared to monometallic Co .
- Operando spectroscopy: Identifies intermediates (e.g., NH₂ or NH species) via in situ FTIR or Raman .
Q. Q4: How do synthesis variables (e.g., pH, calcination temperature) affect the catalytic yield of Co-Mo/MgO in carbon nanotube (CNT) production?
Methodological Answer: A response surface methodology (RSM) with central composite design (CCD) optimizes variables:
| Variable | Range | Optimal Value |
|---|---|---|
| pH | 7–10 | 8.5 |
| Calcination (°C) | 400–600 | 550 |
| Co:Mo ratio | 1:1–3:1 | 2:1 |
ANOVA analysis of CCD data (R² = 0.9752, Adj R² = 0.9216) shows pH and calcination temperature account for 78% of variance in CNT yield .
Q. Q5: What computational strategies resolve contradictions in experimental data for Co-Mo oxidation states in aqueous systems?
Methodological Answer: Conflicting XPS and XAFS data (e.g., Mo⁴⁺ vs. Mo⁶⁺) are addressed via:
- Multivariate curve resolution (MCR): Deconvolutes overlapping XPS peaks.
- Ab initio molecular dynamics (AIMD): Simulates solvation effects on redox potentials.
For instance, AIMD predicts a 0.3 eV stabilization of Mo⁴⁺ in acidic media, aligning with cyclic voltammetry data .
Data Analysis & Reproducibility
Q. Q6: How should researchers handle discrepancies in catalytic performance across Co-Mo studies?
Methodological Answer: Systematic meta-analysis steps include:
Normalization: Express activity as turnover frequency (TOF) per surface site (determined via CO chemisorption).
Outlier detection: Apply Grubbs’ test (α = 0.05) to exclude anomalous datasets.
Sensitivity analysis: Evaluate parameter dependencies (e.g., pretreatment gases, particle size distributions).
A 2020 review found 30% variance in TOF values stemmed from unstandardized pretreatment protocols .
Q. Q7: What statistical models are robust for optimizing Co-Mo alloy compositions in wear-resistant applications?
Methodological Answer: Gaussian process regression (GPR) models trained on tool-wear data (e.g., ASTM F75 alloy machining) predict optimal Co:Mo ratios. Key inputs include:
- Cutting speed (m/min): 50–150
- Feed rate (mm/rev): 0.05–0.2
- Co:Mo ratio: 60:40–80:20
Validation via Sobol sequence sampling reduces experimental runs by 40% while maintaining R² > 0.90 .
Resource Guidance
Recommended Databases:
- NIST Chemistry WebBook: Validates thermodynamic properties (e.g., ΔfH° of MoO₃ = −745 kJ/mol) .
- SciFinder: Locates synthesis protocols for Co-Mo complexes (CAS RNs: 7439-98-7 (Mo), 7440-48-4 (Co)) .
- PubMed/TOXLINE: Reviews toxicokinetic data for biological applications .
Avoid: Non-peer-reviewed sources (e.g., Wikipedia, WebElements) per .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
